N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide
Description
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a structurally complex oxalamide derivative characterized by two dimethylamino groups and a thiophene ring. The oxalamide core (ethanediamide) is substituted at both nitrogen atoms:
- N1 is linked to a 2-(dimethylamino)-2-(thiophen-2-yl)ethyl group, introducing both a tertiary amine and a sulfur-containing heterocycle.
- N2 is attached to a 4-(dimethylamino)phenyl group, providing an aromatic amine moiety.
Its structural analogs (discussed below) imply possible roles in kinase inhibition or flavoring agents .
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-21(2)14-9-7-13(8-10-14)20-18(24)17(23)19-12-15(22(3)4)16-6-5-11-25-16/h5-11,15H,12H2,1-4H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKJYMFUVPXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24N4O2S
- Molecular Weight : 360.5 g/mol
- CAS Number : 941976-08-5
The compound's biological activity is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The dimethylamino and thiophene groups are believed to play crucial roles in these interactions, possibly influencing signal transduction pathways and metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems. It has been suggested that it can enhance serotonin transporter activity, which could be beneficial in treating mood disorders.
Case Studies
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis.
- Neuropharmacological Research : In a model examining the effects on serotonin uptake, the compound showed enhanced binding affinity to serotonin transporters, suggesting potential applications in treating depression or anxiety disorders.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Neuroprotective | Enhances serotonin uptake | |
| Antioxidant | Increases ROS production |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, highlighting its potential as a lead candidate for drug development. The following points summarize key findings:
- Synthesis : Multiple synthetic routes have been developed to optimize yield and purity, utilizing coupling reagents like EDCI or DCC under controlled conditions.
- In Vivo Studies : Animal models have shown promising results regarding the compound's safety profile and efficacy in reducing tumor size and improving neurological function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the oxalamide class, which includes diverse derivatives with varied substituents. Below is a comparison with structurally or functionally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility and Bioactivity The target compound’s dimethylamino groups likely enhance water solubility compared to methoxy or nitro substituents in analogs (e.g., No. 2225 or 4-nitrophenyl derivatives) . Thiophene vs. Pyridine: The thiophene’s sulfur atom may improve membrane permeability compared to pyridine-containing analogs (No. 2225), though pyridine’s basicity could enhance receptor binding .
Synthetic Accessibility
- Thioamide derivatives () exhibit higher yields (e.g., 90% for Compound 9) compared to oxalamides, which often require multi-step syntheses (e.g., acrylamide derivatives in ) .
- The target compound’s synthesis would likely involve coupling oxalyl chloride with the respective amines, similar to methods in and .
Pharmacokinetic Considerations Dimethylamino groups in the target compound may reduce metabolic degradation compared to methoxy groups (No. 2225), which undergo demethylation .
Functional Applications Kinase Inhibition Potential: The dimethylaminoethyl-thiophene motif resembles substituents in ’s kinase inhibitors (e.g., EGFR T790M inhibitors), suggesting possible kinase-targeting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
